The molecular structure of N-[6-(benzylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]methanesulfonamide is characterized by a central benzimidazole ring system. This core structure is substituted at the 5-position with a methanesulfonamide group and at the 6-position with a benzylamino group. Additionally, two methyl groups are present at the 1 and 3 positions of the benzimidazole ring. This specific arrangement of functional groups contributes to the molecule's overall shape, polarity, and potential for interactions with biological targets. [ [] ]
N-[6-(benzylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]methanesulfonamide has been investigated as a potential inhibitor for TRIM24, a protein involved in transcriptional regulation and linked to various cancers. The compound was co-crystallized with the PHD-bromodomain of TRIM24, providing insights into its binding mode and interactions with the protein. This research suggests that N-[6-(benzylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]methanesulfonamide could serve as a starting point for developing more potent and selective TRIM24 inhibitors, potentially leading to novel therapeutic strategies for cancer treatment. [ [] ]
CAS No.: 20298-86-6
CAS No.: 14681-59-5
CAS No.: 36678-05-4
CAS No.: 11104-44-2